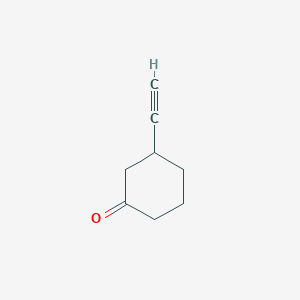

3-Ethynylcyclohexan-1-one

Übersicht

Beschreibung

3-Ethynylcyclohexan-1-one is an organic compound with the molecular formula C8H10O It is a cyclohexanone derivative featuring an ethynyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethynylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method is efficient and widely used in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethynylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are typical.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Ethynylcyclohexan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Formation of Dienes : The compound can participate in reactions to form 1,3-dienes, which are crucial intermediates in the synthesis of complex organic molecules. Dienes derived from this compound can be utilized in polymerization reactions and cycloadditions .

- Cross-Coupling Reactions : It can undergo cross-coupling reactions with various electrophiles to generate valuable compounds. For instance, studies have demonstrated its utility in Suzuki and Heck reactions, leading to the formation of aryl-substituted products .

Data Table: Transformations of this compound

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit bioactivity against various diseases:

- Anticancer Activity : Certain derivatives have shown promise as anticancer agents. Studies have reported that modifications to the ethynyl group can enhance cytotoxicity against cancer cell lines .

- Antimicrobial Properties : The compound's derivatives have been investigated for their antimicrobial properties, showing effectiveness against specific bacterial strains. This opens avenues for developing new antibiotics .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. One derivative exhibited IC50 values of less than 10 µM against multiple cancer cell lines, indicating significant potency .

Materials Science Applications

This compound is also relevant in materials science, particularly in the development of advanced materials:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of functional polymers with desired properties such as thermal stability and mechanical strength.

- Catalyst Development : Research has shown that this compound can act as an inhibitor for certain catalysts used in silicone formulations, ensuring product consistency and quality.

Data Table: Material Properties of Polymers Derived from this compound

| Polymer Type | Properties | Application Area |

|---|---|---|

| Thermoplastic Elastomers | High elasticity, thermal stability | Automotive components |

| Conductive Polymers | Electrical conductivity | Flexible electronics |

Wirkmechanismus

The mechanism of action of 3-ethynylcyclohexan-1-one involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.

Cyclohexanol, 1-ethynyl-: Another related compound with comparable reactivity.

Uniqueness

3-Ethynylcyclohexan-1-one is unique due to its specific structure, which combines the reactivity of the ethynyl group with the stability of the cyclohexanone ring. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biologische Aktivität

3-Ethynylcyclohexan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an ethynyl group at the third position and a ketone functional group at the first position. This unique structure suggests potential reactivity and interaction with biological systems.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : Similar compounds have been shown to enhance the action of neurotransmitters like GABA, potentially leading to sedative effects.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of alkynyl compounds exhibit antibacterial and antifungal properties. The mode of action may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds often demonstrate:

- Absorption : Likely well-absorbed in the gastrointestinal tract.

- Metabolism : Predominantly metabolized in the liver, potentially leading to various metabolites that may also possess biological activity.

- Excretion : Primarily excreted via urine, necessitating further investigation into its half-life and bioavailability.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Escherichia coli |

| This compound | 30 | Staphylococcus aureus |

| This compound | 40 | Pseudomonas aeruginosa |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

- Sedative Effects : In a study assessing the sedative properties of alkynyl compounds, it was found that this compound exhibited dose-dependent sedation in animal models. Behavioral tests indicated a significant reduction in locomotor activity, suggesting central nervous system depressant effects similar to known sedatives .

- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds. The study revealed that this compound demonstrated antifungal activity against Candida species, with an MIC of 50 μg/mL, indicating potential therapeutic applications in treating fungal infections .

Eigenschaften

IUPAC Name |

3-ethynylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEXGWVDPLEEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497930 | |

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54125-18-7 | |

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.